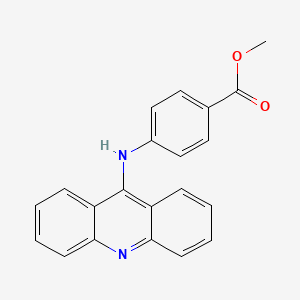

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride

Description

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride is a synthetic acridine derivative characterized by a 9-acridinylamino group attached to the para position of a benzoic acid methyl ester backbone, with a hydrochloride salt enhancing its solubility. Structurally, the compound combines a planar acridine moiety (known for interacting with nucleic acids) with a methyl ester group, which modulates lipophilicity and bioavailability . The hydrochloride salt further improves aqueous solubility, a critical factor for in vivo applications.

Propriétés

Numéro CAS |

51207-87-5 |

|---|---|

Formule moléculaire |

C21H16N2O2 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

methyl 4-(acridin-9-ylamino)benzoate |

InChI |

InChI=1S/C21H16N2O2/c1-25-21(24)14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23) |

Clé InChI |

MLKVTCNOWUQOQC-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de l’ester méthylique de l’acide p-(9-acridinylamino)benzoïque implique généralement les étapes suivantes :

Nitration de l’acide benzoïque : L’acide benzoïque est nitré pour former l’acide p-nitrobenzoïque.

Réduction : Le groupe nitro est réduit en groupe amino, donnant l’acide p-aminobenzoïque.

Estérification : L’acide p-aminobenzoïque est estérifié avec du méthanol en présence d’un catalyseur acide pour former le p-(aminométhyl)benzoate.

Couplage avec l’acridine : Le groupe amino du p-(aminométhyl)benzoate est couplé avec la 9-chloroacridine pour former l’ester méthylique de l’acide p-(9-acridinylamino)benzoïque.

Formation du sel chlorhydrate : Le composé final est converti en son sel chlorhydrate par traitement avec de l’acide chlorhydrique.

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie :

- Utilisé comme sonde fluorescente dans diverses analyses chimiques en raison de sa partie acridine.

- Agit comme intermédiaire dans la synthèse de composés organiques plus complexes.

Biologie :

- Employé dans l’étude de l’intercalation de l’ADN et de ses effets sur la structure et la fonction de l’ADN.

- Utilisé en microscopie à fluorescence et en techniques d’imagerie.

Médecine :

- Étudié pour ses propriétés anticancéreuses potentielles en raison de sa capacité à s’intercaler dans l’ADN et à inhiber les enzymes topoisomérases.

- Exploré comme agent antimicrobien potentiel.

Industrie :

- Utilisé dans la production de colorants et de pigments.

- Appliqué au développement de marqueurs fluorescents et de capteurs.

Applications De Recherche Scientifique

Chemistry:

- Used as a fluorescent probe in various chemical analyses due to its acridine moiety.

- Acts as an intermediate in the synthesis of more complex organic compounds.

Biology:

- Employed in the study of DNA intercalation and its effects on DNA structure and function.

- Used in fluorescence microscopy and imaging techniques.

Medicine:

- Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

- Explored as a potential antimicrobial agent.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of fluorescent markers and sensors.

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de l’ester méthylique de l’acide p-(9-acridinylamino)benzoïque implique principalement son interaction avec l’ADN. La partie acridine s’intercale entre les paires de bases de l’ADN, perturbant la structure de l’ADN et inhibant l’activité d’enzymes telles que les topoisomérases. Cela conduit à l’inhibition de la réplication et de la transcription de l’ADN, ce qui entraîne finalement la mort cellulaire. Les propriétés fluorescentes du composé le rendent également utile pour l’imagerie et le suivi des processus biologiques.

Comparaison Avec Des Composés Similaires

Key Compounds:

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-yl)-N,N-diethylaniline hydrochloride (): Structural Differences: Replaces the acridinylamino group with a chloro-substituted dihydroacridine and a diethylaniline side chain. Biological Activity: Likely exhibits stronger DNA intercalation but reduced solubility compared to the target compound.

4-(Piperidin-4-yl)benzoic acid hydrochloride derivatives (): Structural Differences: Features a piperidinyl group instead of the acridinylamino moiety. Impact: The piperidine ring introduces basicity and polarity, improving solubility but reducing lipophilicity. Esterification (e.g., methyl ester) in the target compound enhances membrane permeability compared to carboxylic acid derivatives .

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride (): Structural Differences: Lacks the acridine core but shares a methyl ester and aromatic amine group.

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| p-(9-Acridinylamino)BA methyl ester HCl | ~2.5 | 15 (aqueous) | Acridinylamino, methyl ester |

| 4-(Piperidin-4-yl)BA HCl | ~1.8 | 30 (aqueous) | Piperidinyl, carboxylic acid |

| 4-(9-Chloro-10-phenyl-dihydroacridin-9-yl)HCl | ~3.2 | 5 (aqueous) | Chloroacridine, diethylaniline |

| Methyl 3-(3-Aminophenyl)propanoate HCl | ~1.2 | 50 (aqueous) | Phenylpropanoate, primary amine |

Observations :

- The target compound’s methyl ester group increases lipophilicity (logP ~2.5) compared to carboxylic acid derivatives (logP ~1.8) but maintains moderate solubility due to the hydrochloride salt .

- Chlorinated acridine derivatives (e.g., ) exhibit higher logP values (~3.2) but lower solubility, limiting bioavailability .

Key Findings :

- Acridine-containing compounds (e.g., target compound, ) are prioritized in anticancer research due to their DNA interaction, whereas piperidine or benzylamino derivatives () are tailored for receptor-specific therapies .

- Esterification in the target compound balances lipophilicity and solubility, optimizing it for cellular uptake compared to polar carboxylic acids .

Activité Biologique

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an acridine moiety, which is known for its ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects in cancer cells. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of key enzymes involved in DNA replication and repair. The following mechanisms have been identified:

- DNA Intercalation : The acridine ring allows for intercalation between DNA base pairs, disrupting normal DNA function.

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.

- Induction of Apoptosis : By disrupting DNA integrity, the compound can trigger apoptotic pathways in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.4 | |

| MCF-7 (breast cancer) | 3.2 | |

| A549 (lung cancer) | 4.8 |

Case Studies

- Case Study on HeLa Cells : In a study evaluating the effects of the compound on HeLa cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics. Results indicated that it enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting potential for use in combination therapies.

Toxicological Profile

Toxicity assessments indicate that while the compound is effective against cancer cells, it also presents some toxicity risks. The following endpoints were evaluated:

- Genotoxicity : Studies using the Ames test showed no mutagenic effects at concentrations up to 5000 µg/plate.

- Repeated Dose Toxicity : Data suggest that systemic exposure remains below toxic thresholds for repeated doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.